molecular formula C12H26ClNO B1394780 4-[2-(Pentyloxy)ethyl]piperidine hydrochloride CAS No. 1220030-31-8

4-[2-(Pentyloxy)ethyl]piperidine hydrochloride

Cat. No. B1394780
CAS RN: 1220030-31-8
M. Wt: 235.79 g/mol
InChI Key: UPTTUUSTPJMNQK-UHFFFAOYSA-N
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Description

4-[2-(Pentyloxy)ethyl]piperidine hydrochloride, also known as 4-PEH, is an organic compound with a wide range of applications in the scientific research field. It is a chiral, colorless to slightly yellow-colored liquid with a melting point of 28°C and a boiling point of 162°C. 4-PEH is used as a reagent in organic synthesis, and is also used in the preparation of pharmaceuticals, agrochemicals, and other compounds. 4-PEH has been studied extensively for its biochemical and physiological effects, and has been found to have numerous advantages in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

Piperidine derivatives have been the subject of significant research due to their broad applications in various fields. For instance, a novel series of molecules based on a 4‐(2‐(benzhydryloxy)ethyl)‐1‐((R)‐2‐hydroxy‐2‐phenylethyl)‐piperidin‐3‐ol template have been developed, showing promise for treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder due to their affinity for dopamine, serotonin, and norepinephrine transporters (Kharkar et al., 2009). Additionally, the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride was achieved through a multistep reaction, and this compound exhibited moderate antimicrobial activities against several pathogens (Ovonramwen et al., 2019).

Molecular Structure Insights

The molecular structure of piperidine derivatives provides valuable insights into their properties and potential applications. For example, the structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride) was extensively studied, revealing its orthorhombic crystals and specific hydrogen bonding, which might influence its reactivity and interaction with other molecules (Szafran et al., 2007).

Antimicrobial and Antifungal Activities

Piperidine derivatives have been investigated for their antimicrobial and antifungal activities. The synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride demonstrated moderate antimicrobial effectiveness, making it a compound of interest for further study in drug development (Ovonramwen et al., 2019). Moreover, other piperidine derivatives have shown promising results in inhibiting microbial growth, indicating their potential as antimicrobial agents (Rehman et al., 2018).

Biological Activities and Binding Studies

Piperidine derivatives are not only structurally diverse but also exhibit a range of biological activities. The molecular docking of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride as a potent topoisomerase II inhibitor was demonstrated, showing its cytotoxic effect on breast cancer cells (Siwek et al., 2012). This highlights the potential of piperidine derivatives in the development of novel cancer therapies.

properties

IUPAC Name

4-(2-pentoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO.ClH/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12;/h12-13H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTTUUSTPJMNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Pentyloxy)ethyl]piperidine hydrochloride

CAS RN

1220030-31-8
Record name Piperidine, 4-[2-(pentyloxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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